3,5-Dimethylpyridine;hydrochloride
Description
BenchChem offers high-quality 3,5-Dimethylpyridine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpyridine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
36316-70-8 |
|---|---|
Molecular Formula |
C7H10ClN |
Molecular Weight |
143.61 g/mol |
IUPAC Name |
3,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-7(2)5-8-4-6;/h3-5H,1-2H3;1H |
InChI Key |
GBJHZEDEOAJNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C.Cl |
Origin of Product |
United States |
3,5-Dimethylpyridine Hydrochloride: Physicochemical Profiling and Mechanistic Workflows in API Synthesis
A Technical Whitepaper for Researchers and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter challenges in the handling, reactivity, and scale-up of pyridine-based intermediates. The 3,5-dimethylpyridine hydrochloride scaffold—most notably its functionalized derivatives like 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride[1] and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride[2]—serves as a critical building block in the pharmaceutical industry. These compounds are the foundational precursors for the synthesis of benzimidazole-based proton pump inhibitors (PPIs) such as Omeprazole and Pantoprazole[3].
This guide bypasses basic definitions to provide an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental protocols required to master this class of compounds.
Structural Causality: Why the Hydrochloride Salt?
In drug development, the choice of salt form is never arbitrary. Free base pyridines, particularly those with reactive substituents like a chloromethyl group, are notoriously unstable. They are prone to rapid degradation, oxidation, and spontaneous intermolecular polymerization (forming quaternary ammonium oligomers)[4].
The formulation of 3,5-dimethylpyridine derivatives as hydrochloride (HCl) salts is a deliberate mechanistic choice:
-
Electronic Stabilization : The methyl groups at the 3- and 5-positions exert an electron-donating inductive effect (+I), increasing the electron density on the pyridine nitrogen. This raises the pKa of the conjugate acid (making it more basic than unsubstituted pyridine), allowing it to form a highly stable, tightly bound crystalline lattice with hydrochloric acid[4].
-
Steric Protection : The protonation of the nitrogen atom withdraws electron density from the ring, deactivating the chloromethyl group just enough to prevent premature auto-nucleophilic attack during storage.
-
Hygroscopicity Management : The HCl salt converts a volatile, potentially oily free base into a flowable, crystalline solid, drastically improving shelf-life and handling metrics for industrial scale-up[5].
Physicochemical Data Profile
To facilitate rapid comparison for process chemistry applications, the physical and chemical properties of the two most prominent 3,5-dimethylpyridine hydrochloride derivatives are summarized below.
| Property | 2-(Chloromethyl)-3,5-dimethylpyridine HCl[1] | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl[2] |
| CAS Number | 73590-93-9 | 86604-75-3 |
| Molecular Formula | C₈H₁₀ClN • HCl | C₉H₁₂ClNO • HCl |
| Molecular Weight | 192.09 g/mol | 222.11 g/mol |
| Appearance | White to pinkish crystalline solid | White to almost white powder |
| Melting Point | ~128–131 °C | 128–131 °C |
| Boiling Point | N/A (Decomposes) | 272.2 °C at 760 mmHg (Free base) |
| Solubility | Soluble in water, polar aprotic solvents | Soluble in water, methanol, DCM |
| LogP (Predicted) | ~2.6 (Free base) | 3.24 (Free base) |
Mechanistic Workflow: API Synthesis Pathway
The primary utility of these hydrochloride salts lies in their conversion into thioether intermediates via bimolecular nucleophilic substitution (Sₙ2). The logical flow from stable salt to active pharmaceutical ingredient (API) is visualized below.
Fig 1: Mechanistic workflow for synthesizing proton pump inhibitors from 3,5-dimethylpyridine HCl.
Experimental Protocol: Sₙ2 Thioether Coupling
The following protocol details the conversion of the stable HCl salt into a reactive free base, followed by nucleophilic coupling. This procedure is designed as a self-validating system , ensuring that each step provides measurable feedback to the scientist to prevent downstream failures.
Step 1: Salt Dissociation & Free Base Liberation
-
Action : Suspend 1.0 equivalent of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride in a biphasic system of Dichloromethane (DCM) and Water (1:1 v/v). Cool to 0–5°C. Slowly add 1.2 equivalents of aqueous NaOH (2M) under vigorous stirring.
-
Causality : The free base is highly reactive and prone to aqueous hydrolysis. By utilizing a biphasic system, the moment the NaOH neutralizes the HCl salt, the liberated free base is immediately partitioned into the protective DCM layer. The low temperature suppresses unwanted side reactions.
-
Self-Validation Check : Halt stirring and allow phase separation. Test the pH of the upper aqueous layer. A stabilized pH of 8.5–9.0 confirms complete neutralization. If the pH drops, unneutralized salt remains.
Step 2: Nucleophilic Substitution (Sₙ2)
-
Action : Separate the organic (DCM) layer containing the free base and transfer it to a clean reactor. Add 1.05 equivalents of 2-mercaptobenzimidazole and a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB). Heat the mixture to 40°C for 4 hours.
-
Causality : The electron-donating methyl groups on the pyridine ring slightly deactivate the chloromethyl carbon toward nucleophilic attack compared to unsubstituted analogs. Heating to 40°C provides the necessary activation energy to overcome this barrier without inducing thermal degradation of the thioether product.
-
Self-Validation Check : Perform HPLC analysis (UV detection at 254 nm) at the 3-hour mark. The reaction is self-validating when the peak corresponding to the pyridine free base starting material integrates to <1% relative to the newly formed product peak.
Step 3: Isolation and Purification
-
Action : Cool the reaction to room temperature. Wash the organic layer sequentially with 5% NaHCO₃ and saturated brine. Concentrate the organic layer under reduced pressure and recrystallize the crude product from an ethanol/water mixture.
-
Causality : The NaHCO₃ wash neutralizes any acidic byproducts, while the brine wash removes residual water and TBAB. Recrystallization exploits the differential solubility of the target thioether versus trace unreacted mercaptobenzimidazole.
-
Self-Validation Check : Calculate the mass balance. A yield of >85% coupled with a sharp, distinct melting point of the isolated crystal validates the successful execution of the entire workflow.
Safety, Handling, and Environmental Controls
Handling 3,5-dimethylpyridine hydrochloride derivatives requires strict adherence to safety protocols due to their localized toxicity and reactivity[6].
-
Hazard Profile : These compounds are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[7]. Thermal decomposition can release toxic fumes, including hydrogen chloride gas and nitrogen oxides (NOx)[7].
-
Handling Causality : Because the compound is a hydrochloride salt, it is mildly hygroscopic. Exposure to ambient humidity can lead to clumping and slow hydrolysis of the chloromethyl group.
-
Storage Protocol : Store in tightly sealed amber glass containers under an inert atmosphere (Argon or Nitrogen) at 2–8°C (refrigerated)[5]. Ensure all handling is performed within a Class II fume hood using nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption[7].
References
-
2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | CID 21273334 Source: PubChem (National Institutes of Health) URL:[Link]
-
SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Source: Fisher Scientific URL:[Link]
Sources
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A Comprehensive Guide to the Crystal Structure Analysis of 3,5-Dimethylpyridine Hydrochloride: From Synthesis to Supramolecular Insights
This technical guide provides a detailed framework for the comprehensive crystal structure analysis of 3,5-dimethylpyridine hydrochloride. In the absence of a publicly available crystal structure for this specific compound, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering a robust workflow from the synthesis and crystallization of the target compound to the intricate analysis of its three-dimensional architecture. The protocols and analytical strategies outlined herein are grounded in established crystallographic principles and draw upon insights from the analysis of analogous pyridinium salt structures.
Introduction: The Significance of Pyridinium Salts in Pharmaceutical Science
Pyridinium salts are a cornerstone in pharmaceutical development, frequently employed to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The formation of a hydrochloride salt from a basic nitrogen-containing compound like 3,5-dimethylpyridine (also known as 3,5-lutidine) is a common strategy to achieve these desirable physicochemical properties.[1] The precise three-dimensional arrangement of ions in the crystalline lattice, governed by a network of non-covalent interactions, dictates the macroscopic properties of the solid form. Therefore, a thorough understanding of the crystal structure is paramount for effective drug design and development.
This guide will detail the complete process of single-crystal X-ray diffraction (SCXRD) analysis, a powerful technique for elucidating the atomic arrangement in crystalline solids.[2][3] We will explore the critical steps, from obtaining suitable single crystals to the final interpretation of the crystal packing and intermolecular interactions.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a diffraction experiment.
Synthesis of 3,5-Dimethylpyridine Hydrochloride
The synthesis of 3,5-dimethylpyridine hydrochloride is a straightforward acid-base reaction.
Protocol:
-
Dissolution: Dissolve 3,5-dimethylpyridine in a suitable organic solvent, such as dichloromethane or diethyl ether, in a flask placed in a cold water bath.[4]
-
Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise while stirring.[4][5] The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and promote the formation of a crystalline product.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to remove residual solvent.
Single Crystal Growth: A Game of Patience and Precision
Growing diffraction-quality single crystals can be more of an art than a science, often requiring screening of various conditions. For a pyridinium salt, several techniques can be employed.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the synthesized 3,5-dimethylpyridine hydrochloride in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like chloroform/ethyl acetate) to near saturation at room temperature.[6] Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[7]
The choice of solvent is critical and often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Structure
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[3]
Data Collection
The data collection process is typically performed on a modern diffractometer equipped with a sensitive detector.[8]
Experimental Workflow for SCXRD Data Collection:
Caption: Experimental workflow for SCXRD data collection.
Key Considerations during Data Collection:
-
Radiation Source: Molybdenum (Mo) or copper (Cu) radiation is commonly used. Mo radiation provides higher resolution data, while Cu radiation can be beneficial for obtaining anomalous signals for absolute structure determination in chiral crystals.[8]
-
Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[8]
-
Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected.[9][10] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
Structure Solution and Refinement
The collected diffraction data is a set of reflection intensities. The "phase problem" in crystallography prevents the direct calculation of the electron density from this data. Therefore, computational methods are used to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data. The SHELX suite of programs is a widely used and powerful tool for this purpose.[11]
Structure Solution and Refinement Workflow using SHELX:
Caption: Workflow for structure solution and refinement using the SHELX software suite.
Steps in Structure Refinement:
-
Initial Model: The structure solution program provides an initial electron density map from which the positions of the heavier atoms (in this case, Cl, N, and C) can be identified.[2]
-
Isotropic Refinement: The positions and isotropic thermal parameters of the non-hydrogen atoms are refined.
-
Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled using anisotropic displacement parameters.[12]
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions.[12]
-
Final Refinement Cycles: The model is refined until convergence is reached, indicated by minimal shifts in the refined parameters and a good agreement between the observed and calculated structure factors.
The final output of the refinement process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, unit cell parameters, and details of the data collection and refinement.[13][14]
Analysis of the Crystal Structure: Deciphering Intermolecular Interactions
With the crystal structure solved, the next step is to analyze the arrangement of the 3,5-dimethylpyridinium cations and chloride anions in the crystal lattice and the intermolecular interactions that hold them together.
Expected Crystal Data and Molecular Geometry
Based on the structures of similar pyridinium salts, we can anticipate the key structural features of 3,5-dimethylpyridine hydrochloride.
Table 1: Predicted Crystallographic and Geometric Parameters for 3,5-Dimethylpyridine Hydrochloride
| Parameter | Predicted Value/Range | Rationale/Reference |
| Crystal System | Monoclinic or Orthorhombic | Common for simple organic salts.[7] |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Achiral molecule is likely to crystallize in a centrosymmetric space group.[7] |
| N-H···Cl Hydrogen Bond Distance | 3.0 - 3.2 Å | Typical for pyridinium chlorides.[15] |
| N-H···Cl Hydrogen Bond Angle | 160 - 180° | Indicative of a strong, linear hydrogen bond.[15] |
| Protonation at Nitrogen | Confirmed by N-C bond lengths and angles | Protonation leads to specific changes in the pyridine ring geometry. |
Hydrogen Bonding and Crystal Packing
The primary intermolecular interaction governing the crystal packing in 3,5-dimethylpyridine hydrochloride is expected to be the strong hydrogen bond between the protonated pyridinium nitrogen (N-H+) and the chloride anion (Cl-).[16] This N-H···Cl interaction is a powerful structure-directing force.
Additional, weaker interactions such as C-H···Cl and π-π stacking interactions between the pyridine rings may also play a role in stabilizing the crystal lattice.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18] It maps the close contacts a molecule makes with its neighbors.
Workflow for Hirshfeld Surface Analysis:
Caption: Workflow for performing Hirshfeld surface analysis using CrystalExplorer.
By generating a 2D fingerprint plot from the Hirshfeld surface, the different types of intermolecular contacts can be resolved and their relative contributions to the overall crystal packing can be quantified.[19][20] For 3,5-dimethylpyridine hydrochloride, this analysis would clearly highlight the dominant N-H···Cl hydrogen bonds and any other significant close contacts.
Conclusion: From Structure to Function
A detailed crystal structure analysis of 3,5-dimethylpyridine hydrochloride provides invaluable insights into its solid-state properties. By following the comprehensive workflow outlined in this guide—from meticulous synthesis and crystallization to advanced diffraction analysis and computational investigation of intermolecular forces—researchers can gain a fundamental understanding of how this molecule organizes itself in the solid state. This knowledge is crucial for controlling the physicochemical properties of this and related pyridinium salts, ultimately enabling the rational design of more effective and reliable pharmaceutical products.
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Sci-Meet. (n.d.). Structure solution and refinement – WinGX. Sci-Meet. Retrieved from [Link]
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YouTube. (2015, June 30). Hirshfeld Surface Analysis by using Crystal Explorer. [Video]. YouTube. [Link]
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Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. [Link]
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Scirp.org. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Retrieved from [Link]
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Brammer, L., Bruton, E. A., & Sherwood, P. (2001). Hydrogen-bonding, p-stacking and Cl--anion–p interactions of linear bipyridinium cations with phosphate, chloride and [CoCl4]2-. New Journal of Chemistry, 25(4), 517-525. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. MIT Department of Chemistry. Retrieved from [Link]
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Dauter, Z., & Dauter, M. (2001). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 57(1), 1-11. [Link]
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Müller, P. (2010). Structure Determination with SHELX. MIT. Retrieved from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. Retrieved from [Link]
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Legon, A. C., & Millen, D. J. (1998). Is pyridinium hydrochloride a simple hydrogen-bonded complex C5H5N···HCl or an ion pair C5H5NH+···Cl− in the gas phase? An answer from its rotational spectrum. Journal of the Chemical Society, Faraday Transactions, 94(13), 1839-1842. [Link]
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SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Aakeröy, C. B., & Schultheiss, N. (2019). A Practical Guide to the Design of Molecular Crystals. ACS Omega, 4(1), 1-13. [Link]
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OSTI. (n.d.). Disentangling Acid-Base Chemistry through Blue Shifting Hydrogen Bond Contributions. Retrieved from [Link]
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Li, H., et al. (2018). Hydrogen-Bonding Interactions in Pyridinium-Based Ionic Liquids and Dimethyl Sulfoxide Binary Systems: A Combined Experimental and Computational Study. ACS Omega, 3(2), 2054-2064. [Link]
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e-Publications@Marquette. (n.d.). Intramolecular Hydrogen Bonding in CuII Complexes with 2,6-Pyridinedicarboxamide Ligands. Retrieved from [Link]
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YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. [Video]. YouTube. [Link]
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Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(5), 1385-1403. [Link]
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Organic Syntheses Procedure. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
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Gilli, G., & Gilli, P. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1687-1690. [Link]
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CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
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DCC - Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
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OA Monitor Ireland. (2023, January 1). CCDC 2290448: Experimental Crystal Structure Determination. Retrieved from [Link]
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Journal of Chemical Education. (2015). Crystallographic Information Resources. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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PubChemLite. (n.d.). 3,5-dimethylpyridine (C7H9N). Retrieved from [Link]
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化学情報協会. (n.d.). CCDC製品. Retrieved from [Link]
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Nuss, H., Nuss, J., & Jansen, M. (2005). Crystal structure of 2,6-dimethylpyridinium hydrochloride, (C7H10N)Cl. Zeitschrift für Kristallographie - New Crystal Structures, 220(1), 95-96. [Link]
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Structural Characterization of 3,5-Dimethylpyridine Hydrochloride: A Comprehensive NMR Guide
Executive Summary
3,5-Dimethylpyridine (commonly referred to as 3,5-lutidine) is a highly versatile heterocyclic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including proton pump inhibitors like omeprazole[1]. While the free base is a volatile liquid, converting it to its hydrochloride salt—3,5-dimethylpyridine hydrochloride—drastically enhances its bench stability, aqueous solubility, and directs regioselective electrophilic aromatic substitutions[2]. This whitepaper provides a rigorous, self-validating framework for the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this critical intermediate.
Mechanistic Insights: The Physics of Pyridinium NMR Shifts
The transition from a neutral pyridine to a pyridinium cation fundamentally alters the electronic landscape of the aromatic ring. Understanding the causality behind these shifts is essential for accurate spectral interpretation and structural validation.
-
1 H NMR Deshielding via Electron Withdrawal : In the free base, the nitrogen atom possesses a lone pair in an sp2 hybridized orbital. Upon treatment with hydrochloric acid, this lone pair forms a coordinate covalent bond with the proton. The resulting formal positive charge on the nitrogen exerts powerful inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. Consequently, the electron density at the ortho (C2, C6) and para (C4) positions is severely depleted, leading to significant downfield shifts (deshielding) of their respective protons[3].
-
13 C NMR Alternating Polarization : Carbon chemical shifts respond counterintuitively to protonation. While one might expect a universal downfield shift, the alternating charge polarization in the pyridinium ring dictates otherwise. The α -carbons (C2, C6) typically experience a slight upfield shift (or remain static) due to localized polarization effects that increase electron shielding at the carbon nucleus itself. Conversely, the γ -carbon (C4) and β -carbons (C3, C5) shift markedly downfield[4].
Quantitative Spectral Data
The following table synthesizes the quantitative 1 H and 13 C NMR data, contrasting the free base with the hydrochloride salt to establish clear analytical benchmarks[3][4][5].
Note: Chemical shifts ( δ ) are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Solvent: DMSO- d6 .
| Position | Nucleus | Free Base ( δ , ppm) | HCl Salt ( δ , ppm) | Multiplicity | Integration | Shift Δ (ppm) |
| C2, C6 | 1 H | 8.20 | 8.55 | Singlet (s) | 2H | +0.35 |
| C4 | 1 H | 7.30 | 8.25 | Singlet (s) | 1H | +0.95 |
| C3, C5 (CH 3 ) | 1 H | 2.25 | 2.40 | Singlet (s) | 6H | +0.15 |
| N-H + | 1 H | N/A | 14.0 - 14.5 | Broad Singlet (br s) | 1H | N/A |
| C2, C6 | 13 C | 146.8 | 141.5 | - | - | -5.3 |
| C4 | 13 C | 137.5 | 146.0 | - | - | +8.5 |
| C3, C5 | 13 C | 133.0 | 136.5 | - | - | +3.5 |
| CH 3 | 13 C | 18.0 | 17.5 | - | - | -0.5 |
Self-Validating Experimental Protocols
To ensure high-fidelity data, the following protocols function as a self-validating system where the physical chemistry of each step guarantees the success of the outcome.
Protocol A: Anhydrous Synthesis of 3,5-Dimethylpyridine Hydrochloride
-
Dissolution : Dissolve 3,5-dimethylpyridine (1.0 eq) in anhydrous diethyl ether (0.5 M concentration) under an inert argon atmosphere.
-
Causality: Ether is a non-polar, aprotic solvent. While it readily dissolves the neutral free base, it cannot solvate the resulting ionic hydrochloride salt. This thermodynamic incompatibility drives the immediate precipitation of the product, preventing over-reaction.
-
-
Protonation : Introduce a stoichiometric amount of 2.0 M HCl in diethyl ether dropwise at 0 °C.
-
Causality: The acid-base neutralization is highly exothermic. Maintaining a 0 °C environment prevents the localized boiling of the volatile ether solvent and suppresses unwanted side reactions, ensuring a high-purity crystalline yield.
-
-
Isolation & Validation : Filter the resulting white crystalline precipitate under a stream of nitrogen. Wash with cold anhydrous ether ( 2×10 mL) to remove unreacted free base. Dry under high vacuum (0.1 mbar) for 4 hours.
Protocol B: NMR Sample Preparation and Acquisition
-
Solvent Selection : Dissolve 15-20 mg of the synthesized salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Causality: DMSO- d6 is chosen over D 2 O because D 2 O contains exchangeable deuterium atoms that would rapidly replace the acidic pyridinium proton (N-H + ), effectively erasing its diagnostic signal from the 1 H NMR spectrum. DMSO- d6 preserves this critical peak.
-
-
Standardization : Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
1 H NMR Acquisition : Utilize a 400 MHz spectrometer, 16 scans, 1.0 sec relaxation delay, 30° pulse angle.
-
Validation: Verify complete protonation by observing the disappearance of the free base C2/C6 proton signal at 8.20 ppm and the emergence of the pyridinium C2/C6 signal at >8.50 ppm.
-
-
13 C NMR Acquisition : Utilize a 100 MHz spectrometer, 1024 scans, proton-decoupled (WALTZ-16), 2.0 sec relaxation delay.
-
Causality: Quaternary carbons (C2, C4, C6) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer relaxation delay ensures these nuclei return to thermal equilibrium between pulses, preventing artificial signal attenuation.
-
Workflow Visualization
Workflow for synthesis and NMR characterization of 3,5-dimethylpyridine hydrochloride.
References
-
IUCr Journals - 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine URL:[4]
-
Google Patents - US4544750A - Certain pyridyl-N-oxide intermediates for the preparation of omeprazole URL:[1]
-
Benchchem - 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride URL:[2]
-
The Royal Society of Chemistry - Supporting information 2 Lutidinium-Based Ionic Liquids for Efficient Dissolution of Cellulose URL:[3]
-
PubChem - 3,5-Dimethylpyridine | C7H9N | CID 11565 URL:[5]
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Application Note: 3,5-Dimethylpyridine Hydrochloride as a Structural Modulator in Transition Metal Coordination
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
In the design of advanced transition metal complexes—ranging from highly active electrocatalysts to luminescent multinuclear clusters—ligand selection dictates both the geometric and electronic fate of the metal center. 3,5-Dimethylpyridine (commonly known as 3,5-lutidine) has emerged as a highly privileged N-donor ligand[1]. While the free base is a volatile, pungent liquid[1], utilizing its hydrochloride salt (3,5-dimethylpyridine hydrochloride ) provides a bench-stable, highly pure solid precursor. This application note details the mechanistic rationale, structural data, and validated protocols for utilizing this hydrochloride salt to engineer precisely controlled transition metal architectures.
Mechanistic Principles of Ligand Design
The strategic utility of 3,5-dimethylpyridine hydrochloride relies on two foundational pillars of chemical causality:
-
Steric and Electronic Tuning: The methyl groups at the 3- and 5-positions act as weak inductive electron donors, increasing the basicity and σ-donor strength of the pyridine nitrogen relative to an unsubstituted pyridine ring. Crucially, unlike 2,6-lutidine, the 3,5-substitution pattern provides moderate steric bulk that influences the secondary coordination sphere (often facilitating C-H···π or C-H···O supramolecular interactions) without sterically blocking the primary metal-nitrogen bond[2]. This allows the stabilization of discrete octahedral geometries rather than dense, intractable coordination polymers[2].
-
Thermodynamic Control via In Situ Deprotonation: Direct addition of free basic ligands to transition metal salts often results in the rapid, kinetic precipitation of amorphous metal hydroxides. By starting with the hydrochloride salt, researchers can introduce a mild base (e.g., NaHCO3 ) to slowly deprotonate the precursor in situ[3]. This controlled release of the free ligand maintains a low steady-state concentration of the active species, driving the reaction toward the thermodynamic product and facilitating the growth of high-quality single crystals[4].
Quantitative Structural Data
The versatility of the 3,5-lutidine motif is evidenced by its ability to stabilize diverse oxidation states and geometries across the transition metal block.
| Complex Formula | Metal Center | Coordination Geometry | Key Properties & Applications | Ref. |
| [M(3,5-lutidine)(H2O)5]SO4 | Mn(II), Co(II), Ni(II), Zn(II) | Octahedral | Isostructural series; infinite 3D hydrogen-bonded networks. | [2] |
| [(3,5-lutidine)2Co(OAc)2(H2O)2] | Co(II) | Distorted Octahedral | Promising electrocatalyst for the Oxygen Evolution Reaction (OER). | [4] |
| V(III) | Trinuclear Isosceles Triangle | S=0 ground state; robust magnetochemical model system. | [5] | |
| [Cu3L3]3+ (L = 3,5-lutidine-derived NHC) | Cu(I) | Equilateral Triangular Core | Intensely blue photoluminescent; extremely short Cu-Cu separations. | [3] |
Synthetic Workflow
Workflow for the controlled synthesis of transition metal complexes using 3,5-lutidine HCl.
Validated Experimental Protocols
Protocol A: Synthesis of Distorted Octahedral [(3,5-lutidine)2Co(OAc)2(H2O)2]
This protocol adapts direct condensation methods to utilize the hydrochloride salt, emphasizing controlled ligand release to prevent cobalt hydroxide precipitation[4].
Step-by-Step Methodology:
-
Ligand Liberation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 3,5-dimethylpyridine hydrochloride in 5 mL of HPLC-grade acetonitrile. Add 2.0 mmol of solid NaHCO3 . Stir at room temperature for 30 minutes.
-
Causality & Validation: The mild base neutralizes the hydrochloride salt. The visible effervescence of CO2 gas serves as a self-validating indicator that the free 3,5-lutidine ligand is being successfully generated in solution.
-
-
Metal Preparation: In a separate vial, dissolve 1.0 mmol (250 mg) of Co(OAc)2⋅4H2O in 10 mL of acetonitrile to obtain a homogeneous pink solution[4].
-
Condensation: Dropwise add the neutralized ligand solution to the cobalt acetate solution over 10 minutes. Stir continuously at room temperature for 3 hours[4].
-
Causality: Dropwise addition ensures the metal center is not overwhelmed by a sudden excess of ligand, which could lead to kinetically trapped, insoluble polymeric species.
-
-
Crystallization: Transfer the solution to a rotary evaporator and reduce the volume by 50%. Allow the concentrated solution to stand undisturbed at room temperature.
-
Validation: After approximately 5 days, harvest the resulting crystals. Single-crystal X-ray diffraction will confirm a Co(II) atom coordinated by two 3,5-lutidine molecules, two water molecules, and two monodentate acetate moieties[4].
Protocol B: Synthesis of Photoluminescent Cu(I) Triangular Clusters
Utilizing substituted 3,5-dimethylpyridine hydrochlorides to form N-heterocyclic carbene (NHC) bridged multinuclear clusters[3].
Step-by-Step Methodology:
-
Precursor Synthesis: React 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (14.6 mmol) with imidazole (7.30 mmol) in 50 mL of 1-propanol, using NaHCO3 (36.2 mmol) as the base[3]. Reflux to yield the picolyl-substituted imidazolium ligand precursor.
-
Metallation: Suspend 1.0 mmol of the synthesized ligand precursor and 0.5 mmol of Cu2O in 20 mL of anhydrous acetonitrile.
-
Cluster Assembly: Purge the flask with argon for 15 minutes. Stir the mixture under the inert argon atmosphere at 80 °C for 12 hours.
-
Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of atmospheric oxygen. The inert atmosphere is non-negotiable. The elevated temperature provides the activation energy required for the carbene-transfer reaction and the thermodynamic assembly of the [Cu3L3]3+ core[3].
-
-
Isolation: Filter the hot solution through Celite to remove unreacted Cu2O . Layer the clear filtrate with diethyl ether to induce crystallization.
-
Validation: The resulting Cu(I) complexes will exhibit intense blue photoluminescence under UV excitation ( λem≈427-459 nm ) due to the highly constrained, short Cu-Cu metal separations ( ∼2.5A˚ )[3].
References
-
Guidechem. "3,5-Dimethylpyridine 591-22-0". Guidechem Database.1
-
RSC Publishing. "A novel cobalt(II) acetate complex bearing lutidine ligand: a promising electrocatalyst for oxygen evolution reaction". RSC Advances. 4
-
NIH/PMC (IUCr Journals). "3,5-Lutidine pentaaqua sulfate complexes of first-row transition metals". Acta Crystallographica. 2
-
ACS Publications. "Structural, Spectroscopic, and Magnetochemical Characterization of the Trinuclear Vanadium(III) Carboxylates ". Inorganic Chemistry. 5
-
ACS Publications. "Modulation of Metal–Metal Separations in a Series of Ag(I) and Intensely Blue Photoluminescent Cu(I) NHC-Bridged Triangular Clusters". Inorganic Chemistry. 3
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- 2. 3,5-Lutidine pentaaqua sulfate complexes of first-row transition metals: [M(3,5-lutidine)(H2O)5]SO4, with M = Mn, Co, Ni, and Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel cobalt( ii ) acetate complex bearing lutidine ligand: a promising electrocatalyst for oxygen evolution reaction - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04709A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
The Evolving Role of Pyridine Derivatives in Catalysis: 3,5-Dimethylpyridine Hydrochloride in Advanced Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] The performance of these catalytic systems is often critically dependent on the choice of ligands, bases, and other additives. While simple bases and salts are common, a new class of additives is emerging to tackle historically challenging substrates. This application note delves into the specialized role of 3,5-dimethylpyridine (3,5-lutidine) and its hydrochloride salt in the context of modern cross-coupling, moving beyond its traditional perception as a simple base. We will elucidate its critical function as a precatalyst in a novel dual catalytic system for the coupling of unactivated alkyl halides, a transformation not feasible with traditional cross-coupling methods. This guide provides researchers, scientists, and drug development professionals with a deep mechanistic understanding and practical protocols for leveraging this technology.
Introduction: Beyond the Role of a Simple Base
In conventional palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, additives are typically employed to facilitate key steps in the catalytic cycle.[2][3] Bases are essential for the transmetalation step in Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig reactions.[4][5] Salts like tetra-n-butylammonium bromide (TBAB) can act as phase-transfer catalysts or stabilize palladium nanoparticles.[6]
However, the activation of particularly inert C(sp³)-halide bonds in unactivated alkyl halides for C-C bond formation has remained a significant challenge for traditional palladium catalysis.[7] Overcoming this hurdle has required a paradigm shift towards dual catalytic strategies, often involving photoredox catalysis to generate radical intermediates under mild conditions.[3] It is within this advanced context that 3,5-dimethylpyridine and its derivatives have emerged not as simple proton abstractors, but as key co-catalytic precursors.
A seminal study has revealed that while 3,5-dimethylpyridine itself is a precatalyst, its corresponding N-alkyl lutidinium iodide salt is a highly effective co-catalyst in a visible-light-mediated system for coupling unactivated alkyl chlorides, bromides, and other derivatives with alkenes.[7][8] This process circumvents the high activation barriers associated with traditional methods by operating through a radical-mediated pathway.
The Dual Mechanistic Role of Lutidinium Salts
The efficacy of the lutidinium co-catalyst stems from a synergistic, dual-function mechanism involving both the iodide anion and the lutidinium cation. This elegant one-two punch enables the activation of substrates that are otherwise unreactive.[7][9]
Step 1: Nucleophilic Halide Exchange (Finkelstein-type)
For substrates like alkyl chlorides, direct reduction by a photocatalyst is often energetically unfavorable. The first role of the lutidinium iodide salt is to facilitate an in situ halide exchange, akin to the Finkelstein reaction.[9] The iodide anion displaces the chloride, transiently forming an alkyl iodide. This intermediate is significantly easier to reduce, effectively lowering the activation energy for the subsequent radical generation step.[9]
Step 2: Halogen Atom Transfer (XAT) via a Lutidinium Radical
The second, and more innovative, role is played by the lutidinium cation. In the photoredox cycle, an excited-state photocatalyst reduces the N-alkyl lutidinium cation to a neutral lutidinium radical.[9] This radical species is a potent halogen atom transfer (XAT) agent. It selectively abstracts the iodine atom from the newly formed alkyl iodide, generating the desired carbon-centered alkyl radical.[9][10] This alkyl radical can then engage in the C-C bond-forming reaction with an alkene.
Crucially, experiments have shown that simple iodide salts like sodium iodide are far less effective, confirming that the lutidinium moiety is not a mere spectator counterion but an active participant in the key radical generation step.[9][10]
The overall catalytic cycle is depicted below.
Caption: Dual catalytic cycle for the coupling of alkyl chlorides and alkenes.
The Role of the Hydrochloride Salt
The primary research highlights the iodide salt as the active co-catalyst due to the necessity of the Finkelstein-type exchange and the subsequent halogen atom transfer.[7] So, what is the role of 3,5-dimethylpyridine hydrochloride?
-
Stable Precursor: 3,5-dimethylpyridine hydrochloride is a stable, crystalline solid that is easier to handle and store compared to the free base, which is a liquid.[11] It can serve as a convenient precursor to the free base, which can then be used to generate the active N-alkyl lutidinium iodide salt.
-
In Situ Anion Exchange: It is plausible that the hydrochloride salt could be used in a reaction mixture containing a stoichiometric or catalytic source of iodide (e.g., NaI or KI), leading to an in situ equilibrium formation of the required lutidinium iodide.
-
Proton Source/Shuttle: In other, more conventional catalytic systems, pyridine hydrochloride salts can act as mild Brønsted acids or proton shuttles, which can be crucial in mechanisms where proton transfer is a key step.[12][13] While not its primary role in the dual catalytic system described, this function is a known aspect of its chemical reactivity.
Application Protocols
The following protocols are adapted from the literature and provide a starting point for the dual photoredox/lutidinium-catalyzed coupling of unactivated alkyl halides.[8][9]
General Reaction Setup Workflow
Caption: General experimental workflow for the photoredox coupling reaction.
Protocol: Coupling of 1-Chlorooctane with Acrylonitrile
This protocol is a representative example for the coupling of a primary alkyl chloride with an activated alkene.
Reagents and Equipment:
-
Table 1: Reagent Quantities
Reagent M.W. ( g/mol ) Amount (mg/µL) Moles (mmol) Equivalents 1-Chlorooctane 148.68 74.3 mg (86 µL) 0.5 1.0 Acrylonitrile 53.06 53.1 mg (66 µL) 1.0 2.0 N-Ethyl-3,5-lutidinium Iodide 263.11 13.2 mg 0.05 0.1 4CzIPN (Photocatalyst) 788.93 7.9 mg 0.01 0.02 DIPEA 129.24 129.2 mg (174 µL) 1.0 2.0 | DMSO (Anhydrous) | 78.13 | 2.0 mL | - | - |
-
Oven-dried 4 mL reaction vial with a magnetic stir bar
-
Syringes for liquid transfer
-
Blue LED light source for irradiation
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add N-ethyl-3,5-lutidinium iodide (13.2 mg, 0.05 mmol) and the photocatalyst 4CzIPN (7.9 mg, 0.01 mmol).
-
Inerting: Seal the vial with a septum-containing cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMSO (2.0 mL), followed by acrylonitrile (66 µL, 1.0 mmol), 1-chlorooctane (86 µL, 0.5 mmol), and finally N,N-diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Place the vial approximately 2-5 cm from a blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. The reaction is generally complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Outlook
The role of 3,5-dimethylpyridine and its derivatives in cross-coupling reactions has evolved significantly. Its function as a precursor to a lutidinium iodide co-catalyst in dual photoredox systems highlights a sophisticated strategy for activating challenging substrates like unactivated alkyl halides.[7][9] This methodology, which leverages the dual functions of nucleophilic exchange and halogen atom transfer, opens new avenues for C(sp³)-C(sp²) bond formation under mild conditions. While 3,5-dimethylpyridine hydrochloride is a stable and convenient precursor, it is the in-situ-generated iodide salt that performs the key catalytic functions.[9] For researchers in drug discovery and process development, understanding this nuanced reactivity provides a powerful new tool for synthesizing complex molecules and exploring novel chemical space.
References
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Hanumanthu, R., Sharma, P., Ethridge, A., & Penthala, N. R. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. ResearchGate. Available at: [Link]
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Hanumanthu, R., Sharma, P., Ethridge, A., & Penthala, N. R. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. Available at: [Link]
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Hanumanthu, R., Sharma, P., Ethridge, A., & Penthala, N. R. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. PubMed. Available at: [Link]
-
Hanumanthu, R., Sharma, P., Ethridge, A., & Penthala, N. R. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. Available at: [Link]
-
Hanumanthu, R., Sharma, P., Ethridge, A., & Penthala, N. R. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. Available at: [Link]
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García-Muñoz, J., & Bäckvall, J. E. (2012). Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV). ACS Publications. Available at: [Link]
-
Kovács, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. Chemical Communications. Available at: [Link]
-
Huang, C., et al. (2014). Catalytic Mechanisms of Direct Pyrrole Synthesis via Dehydrogenative Coupling Mediated by PNP-Ir or PNN-Ru Pincer Complexes: Crucial Role of Proton-Transfer Shuttles in the PNP-Ir System. Journal of the American Chemical Society. Available at: [Link]
-
Organ, M. G., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Filarowski, A., et al. (2015). Proton transfer in hydrogen-bonded pyridine/acid systems: the role of higher aggregation. RSC Publishing. Available at: [Link]
-
Wan, K., et al. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Xi'an Jiaotong University. Available at: [Link]
-
Zambri, M. A., & Kluger, R. (2024). Proton Transfer via π-Interactions from Pyridine Provides a Facilitated Route for Transfer of CO2 in Its Complex with a Carbanion. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 3,5-Lutidine. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photoredox catalysis harvesting multiple photon or electrochemical energies. Beilstein Journals. Available at: [Link]
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Lecker, L., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]
-
Doucet, H., & Hierso, J. C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Le, C., et al. (2017). A local proton source in a [Mn(bpy-R)(CO)3Br]-type redox catalyst enables CO2 reduction even in the absence of Brønsted acids. Chemical Communications. Available at: [Link]
-
Maji, S., et al. (2013). Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. RSC Publishing. Available at: [Link]
-
Tellis, J. C., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. Available at: [Link]
-
Hernandez-Perez, J. M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PubMed. Available at: [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]
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Cooke, G., & MacDonald, S. J. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Griese, J. J., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. ACS Publications. Available at: [Link]
-
MacMillan, D. W. C., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University. Available at: [Link]
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- 4. A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. Proton Transfer via π-Interactions from Pyridine Provides a Facilitated Route for Transfer of CO2 in Its Complex with a Carbanion - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: 3,5-Dimethylpyridine Hydrochloride as a Nucleophilic Catalyst in Organic Esterification
Executive Summary
The synthesis of complex esters is a foundational transformation in drug development and materials science. While traditional esterification often relies on heavy metal catalysts or highly basic amines like 4-dimethylaminopyridine (DMAP), these reagents present significant drawbacks, including metal leaching and substrate racemization. This application note details the use of 3,5-dimethylpyridine hydrochloride (3,5-lutidinium chloride) as a highly efficient, metal-free nucleophilic catalyst. By leveraging its unique steric and electronic profile, researchers can achieve rapid, high-yielding dehydrative condensations under mild conditions.
Mechanistic Causality: Why 3,5-Lutidine Outperforms Traditional Catalysts
The choice of a nucleophilic catalyst dictates the kinetics of the esterification process. When evaluating catalysts, two primary factors govern efficacy: steric hindrance and the pKa of the conjugate acid.
-
Steric Accessibility: Unlike 2,6-lutidine, where methyl groups block the nitrogen lone pair, the methyl groups in 3,5-dimethylpyridine are positioned away from the reactive center. This allows the pyridine nitrogen to act as an unhindered nucleophile, rapidly attacking activated carboxylic intermediates 1.
-
Electronic Electrophilicity (The Causality of Rate Acceleration): The rate-determining step in most catalytic esterifications is the alcoholysis of the intermediate. 3,5-lutidine has a pKa of 6.15, making it a weaker base than N-methylmorpholine (NMM, pKa 7.38) or DMAP (pKa 9.6). Because it is a weaker base, the resulting acylpyridinium intermediate is significantly more electron-deficient (electrophilic). This heightened electrophilicity drastically accelerates the nucleophilic attack by the alcohol, driving the reaction to completion in a fraction of the time required by traditional aliphatic amines 2.
Reaction Pathway Visualization
Caption: Mechanistic pathway of 3,5-lutidine catalyzed esterification.
Quantitative Efficacy and Catalyst Benchmarking
The superior reactivity of 3,5-dimethylpyridine hydrochloride becomes evident when benchmarked against other common organic bases in dehydrative condensation reactions (e.g., using triazine-based coupling reagents).
Table 1: Comparative Performance of Nucleophilic Catalysts in Dehydrative Esterification
| Catalyst / Base System | pKa of Conjugate Acid | Electrophilicity of Acyl Intermediate | Typical Reaction Time | Isolated Yield (%) |
| N-Methylmorpholine (NMM) | 7.38 | Low | 48 h | 56% |
| N,N-Diisopropylethylamine | 10.50 | Very Low | 24 h | 80-90% |
| 3,5-Dimethylpyridine | 6.15 | High | < 5 h | > 95% |
Data extrapolated from comparative studies on triazine-based esterifying reagents 2.
Self-Validating Experimental Protocol: Dehydrative Esterification
To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Internal analytical checkpoints are embedded within the workflow to confirm intermediate formation and product purity without requiring immediate LC-MS analysis.
Caption: Step-by-step experimental workflow for ester synthesis.
Materials Required:
-
Carboxylic acid substrate (1.0 eq)
-
Alcohol substrate (1.0 - 1.2 eq)
-
Coupling Reagent (e.g., CDMT) (1.1 eq)
-
3,5-Dimethylpyridine hydrochloride (0.1 - 0.2 eq as catalyst, or 1.0 eq if acting as the primary stoichiometric base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
Step 1: Substrate Activation Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in anhydrous DCM under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes.
-
Causality: Pre-activation prevents the alcohol from competing for the coupling reagent, ensuring the formation of the active ester intermediate.
Step 2: Catalyst Introduction & Alcoholysis Add 3,5-dimethylpyridine hydrochloride (0.2 eq) followed by the alcohol (1.2 eq). If the hydrochloride salt is used, add a mild stoichiometric base (like NMM or simply an excess of the alcohol if it is basic) to liberate the free 3,5-lutidine in situ.
-
Validation Checkpoint 1 (TLC): After 2 hours, spot the reaction mixture against the starting carboxylic acid on a silica TLC plate. The complete disappearance of the highly polar acid spot (typically Rf ~0.1-0.2) and the emergence of a less polar spot (Rf ~0.6-0.8) validates the successful alcoholysis of the highly reactive acylpyridinium intermediate.
Step 3: Aqueous Quench and Phase Separation Quench the reaction by adding an equal volume of 1M aqueous HCl. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: 3,5-dimethylpyridine is readily protonated by 1M HCl, converting it entirely into its highly water-soluble hydrochloride salt, driving it into the aqueous phase and away from the lipophilic ester product.
Step 4: Final Validation and Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint 2 (UV-Vis / NMR): The aqueous HCl wash can be checked via UV-Vis spectroscopy; a strong absorbance near 260-270 nm confirms the successful extraction of the pyridinium catalyst. The concentrated organic product should yield a clean ¹H-NMR spectrum devoid of the characteristic aromatic pyridine protons (typically found at δ 8.2 and 7.4 ppm), validating a completely self-contained and easily purified reaction system.
Downstream Processing and Metal-Free Advantages
In pharmaceutical process chemistry, removing leached metal catalysts (such as titanium or zirconium often used in traditional Lewis-acid esterifications) requires repeated recrystallizations or heavy metal scavengers to meet the strict <10 ppm regulatory limits [[3]]() 4.
By adopting an organic salt like 3,5-dimethylpyridine hydrochloride, the catalyst is completely removed via simple acid-base aqueous washing. This not only streamlines the downstream processing (DSP) but inherently protects the integrity of sensitive Active Pharmaceutical Ingredients (APIs) from transition-metal-catalyzed degradation.
References
-
Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
-
Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
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- 2. Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in 3,5-dimethylpyridine hydrochloride synthesis
Technical Support Center: Troubleshooting 3,5-Dimethylpyridine Hydrochloride Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the isolation of pyridine hydrochloride salts is rarely as trivial as a simple acid-base neutralization. 3,5-Dimethylpyridine (3,5-lutidine) and its functionalized derivatives—most notably 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the synthesis of omeprazole[1][2]—present unique thermodynamic and kinetic challenges during scale-up.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. We will analyze the chemical causality behind low isolated yields, establish self-validating experimental protocols, and provide data-driven solutions to optimize your synthetic workflow.
Process Visualization: Anhydrous Salt Formation Workflow
To prevent yield loss, the entire workflow from free-base dissolution to salt isolation must be meticulously controlled for moisture and solvent polarity.
Caption: Workflow for anhydrous synthesis and precipitation of 3,5-dimethylpyridine hydrochloride.
Troubleshooting Guide & Root Cause Analysis (FAQs)
Q1: Why am I getting a low yield of the hydrochloride salt (or an intractable syrup) during precipitation, even though my conversion to the free base was >95%? Root Cause: 3,5-Dimethylpyridine has a pKa of approximately 6.15[3][4]. While it readily protonates, the resulting hydrochloride salt is notoriously hygroscopic and highly soluble in water and polar protic solvents[3][5]. If aqueous HCl (e.g., 37% hydrochloric acid) is used, or if your organic solvent is not strictly anhydrous, the salt will hydrate. Instead of crystallizing, it forms a supersaturated syrup that resists filtration, leading to massive yield losses during isolation. Solution: You must transition to a strictly anhydrous acid source. For simple salt formation, bubble anhydrous HCl gas into the reaction mixture. For functionalized derivatives (like the omeprazole intermediate), use thionyl chloride ( SOCl2 ), which generates anhydrous HCl in situ[2][6]. Force precipitation by introducing a low-polarity anti-solvent (e.g., diethyl ether, MTBE, or hexane) at a 1:3 or 1:4 ratio relative to your primary solvent[2][6].
Q2: I am synthesizing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Why does my isolated product show high levels of the hydroxymethyl impurity? Root Cause: The chloromethyl group on the pyridine ring is highly electrophilic and susceptible to nucleophilic attack by water. If moisture is introduced during the workup, or if the reaction is quenched with an aqueous base improperly, the chloromethyl group rapidly hydrolyzes back to the hydroxymethyl precursor[1][6]. Solution: Maintain an unbroken inert atmosphere (argon/nitrogen) throughout the reaction. Crucially, you must remove excess SOCl2 and the primary solvent (DCM) under reduced pressure before adding your precipitation anti-solvent[2]. Leaving unreacted SOCl2 in the mixture during crystallization can lead to secondary side reactions or entrapment of acidic impurities in the crystal lattice.
Q3: How do I select the optimal solvent system to maximize crystalline recovery? Root Cause: To ensure complete protonation, the pH of the microenvironment must be at least 2 units below the pKa of 6.15[3][4]. However, protonation drastically shifts the molecule's polarity. If the primary solvent's dielectric constant is too high, the salt remains solvated. Solution: Employ a binary solvent system. Conduct the reaction in a moderately polar, aprotic solvent like dichloromethane (DCM) or chloroform to keep the free base and reagents miscible[2][6]. Once the reaction is complete, utilize the anti-solvent crash-out method summarized in the data table below.
Quantitative Data: Solvent & Reagent Impact on Yield
The following table synthesizes the expected outcomes based on your choice of solvent, acid source, and precipitation strategy.
Table 1: Quantitative Impact of Solvent and Acid Selection on 3,5-Dimethylpyridine HCl Yield
| Primary Solvent | Acid Source | Anti-Solvent (Precipitation) | Max Moisture Limit (KF) | Expected Yield | Primary Failure Mode / Observation |
| Ethanol | Aqueous HCl (37%) | None (Rotary Evaporation) | > 5.00% | < 40% | Hygroscopic syrup formation; severe hydrolysis of functional groups. |
| Dichloromethane | Anhydrous HCl gas | Diethyl Ether | < 0.10% | 85 - 90% | Incomplete precipitation if the ether volume ratio is below 1:3. |
| Dichloromethane | Thionyl Chloride ( SOCl2 ) | Hexane | < 0.05% | 95 - 100% | Optimal. Yields highly pure, filterable white crystals[2]. |
| Chloroform | Thionyl Chloride ( SOCl2 ) | Diisopropyl Ether | < 0.05% | 78 - 85% | Product entrapment in the solvent matrix; requires vigorous stirring[6]. |
Standardized Experimental Protocol
This self-validating methodology is optimized for the anhydrous synthesis and isolation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, addressing the vulnerabilities of hygroscopicity and hydrolysis[2].
Phase 1: Preparation and In-Process Control
-
Equipment Prep: Flame-dry a 1L three-necked round-bottom flask. Equip it with a magnetic stirrer, an argon gas inlet, and a pressure-equalizing dropping funnel.
-
Moisture Validation: Dissolve 0.15 mol of the precursor (4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine) in 400 mL of anhydrous dichloromethane (DCM)[2]. Self-Validating Step: Draw a 1 mL aliquot and perform a Karl Fischer (KF) titration. Do not proceed unless the moisture content is <0.05%.
Phase 2: Acidification and Reaction 3. Temperature Control: Submerge the reactor in an ice bath to bring the internal temperature to 0°C. 4. Reagent Addition: Dissolve 0.158 mol (a slight stoichiometric excess) of thionyl chloride ( SOCl2 ) in 100 mL of anhydrous DCM. Add this solution dropwise via the funnel over exactly 30 minutes[2].
-
Causality: SOCl2 acts as both the chlorinating agent and the anhydrous HCl generator. The slow addition controls the exothermic release of SO2 and HCl gas, preventing thermal degradation[2][6].
-
Maturation: Remove the ice bath. Stir the mixture under argon at room temperature for an additional 30 minutes to drive the reaction to completion[2].
Phase 3: Isolation and Precipitation 6. Vacuum Concentration: Distill off the DCM solvent and all unreacted SOCl2 under reduced pressure until a solid residue remains[2].
-
Causality: Removing the primary solvent drastically lowers the solubility threshold for the next step, while removing SOCl2 prevents acidic degradation of the final crystal lattice.
-
Anti-Solvent Crash-Out: Suspend the solid residue in 200 mL of anhydrous hexane (or diethyl ether)[2][6]. Stir vigorously for 15–20 minutes to break up aggregates and force the hydrochloride salt out of any remaining micro-solvation states.
-
Filtration: Filter the precipitated crystals under vacuum suction using a Buchner funnel. Wash the filter cake immediately with 50 mL of cold anhydrous hexane[2].
-
Drying: Transfer the white solid to a vacuum desiccator and dry under a continuous stream of inert gas (nitrogen/argon) to yield the pure hydrochloride salt (Expected yield: ~100%)[2]. Do not expose the filter cake to ambient laboratory air, as the salt will rapidly absorb atmospheric moisture[3].
References
-
Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride - PrepChem. Available at:[Link]
-
3,5-Lutidine - Wikipedia. Available at:[Link]
Sources
preventing thermal degradation of 3,5-dimethylpyridine hydrochloride
Welcome to the technical support center for 3,5-Dimethylpyridine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and troubleshooting thermal degradation of this compound during experimental use. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure the integrity of your research.
Introduction: Understanding the Stability of 3,5-Dimethylpyridine Hydrochloride
3,5-Dimethylpyridine, also known as 3,5-Lutidine, is a heterocyclic aromatic organic compound.[1] As a hydrochloride salt, its stability profile is altered compared to the free base. While the salt form generally enhances stability and handling properties, it is not immune to degradation, particularly under thermal stress. Elevated temperatures can promote various decomposition pathways, leading to the formation of impurities that can compromise experimental outcomes.[2][3] This guide provides a comprehensive framework for mitigating these risks.
Troubleshooting Guide: Identifying and Mitigating Thermal Degradation
This section provides a systematic approach to diagnosing and resolving issues related to the thermal instability of 3,5-Dimethylpyridine Hydrochloride.
Initial Assessment: Recognizing the Signs of Degradation
The first step in troubleshooting is to recognize the indicators of compound degradation. These can manifest in various ways:
-
Visual Changes: A noticeable change in the appearance of the solid material or its solutions, such as discoloration (e.g., turning yellow or brown), is a primary indicator of degradation.[2]
-
Inconsistent Experimental Results: Unexplained variations in reaction yields, kinetics, or the appearance of unexpected side products can often be traced back to the degradation of a starting material.
-
Analytical Discrepancies: The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC) or shifts in expected peaks are strong evidence of decomposition products.[2]
-
Changes in Physical Properties: A significant deviation in the melting point from the literature value (approximately 229°C, with sublimation reported at 190-231°C) can indicate the presence of impurities resulting from degradation.[4][5]
Workflow for Diagnosing and Preventing Thermal Degradation
If you suspect thermal degradation, follow this systematic workflow to identify the root cause and implement corrective actions.
Caption: A workflow for troubleshooting the thermal degradation of 3,5-dimethylpyridine hydrochloride.
Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the stability of your material under your specific experimental conditions.
Objective: To intentionally degrade a sample of 3,5-dimethylpyridine hydrochloride under controlled thermal stress and analyze the resulting products.
Materials:
-
3,5-Dimethylpyridine Hydrochloride
-
Appropriate solvent (e.g., water, ethanol)
-
Heating apparatus (e.g., oven, heating block)
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
-
Vials with inert caps
Procedure:
-
Prepare a solution of 3,5-dimethylpyridine hydrochloride at a known concentration.
-
Aliquot the solution into several vials.
-
Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours). Maintain a control sample at optimal storage conditions (2-8°C).
-
At each time point, remove a vial from each temperature condition and allow it to cool to room temperature.
-
Analyze the control and stressed samples by an appropriate analytical method (e.g., HPLC-UV).
-
Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Protocol 2: Thermal Analysis using TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of a compound.[6][7]
Objective: To determine the onset temperature of decomposition for 3,5-dimethylpyridine hydrochloride.
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Accurately weigh a small amount of the 3,5-dimethylpyridine hydrochloride sample into a suitable crucible (e.g., aluminum, ceramic).
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen, air).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The onset temperature of a significant mass loss in the TGA curve, often corresponding to an exothermic event in the DSC curve, indicates the beginning of thermal decomposition.[8][9]
| Parameter | Description | Typical Application |
| TGA | Measures mass change as a function of temperature. | Determines decomposition temperature, moisture content, and compositional analysis.[7] |
| DSC | Measures the heat flow into or out of a sample as a function of temperature. | Identifies melting points, glass transitions, and exothermic/endothermic decomposition events.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the likely thermal degradation pathways for 3,5-dimethylpyridine hydrochloride?
While specific studies on 3,5-dimethylpyridine hydrochloride are not abundant, based on the chemistry of related compounds, the following pathways are plausible:
-
Dehydrochlorination: At elevated temperatures, the hydrochloride salt can potentially eliminate hydrogen chloride (HCl), reverting to the free base, 3,5-dimethylpyridine. The liberated HCl can then act as a catalyst for further degradation.
-
Oxidation: If heated in the presence of air, the pyridine ring and the methyl groups are susceptible to oxidation.[2] This can lead to the formation of N-oxides and other oxidized species, often resulting in discoloration.[2][10]
-
Ring Opening and Fragmentation: Under more severe thermal stress, the aromatic ring can cleave, leading to the formation of various smaller, volatile molecules and potentially char. Hazardous decomposition products under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[11][12]
Caption: Plausible thermal degradation pathways for 3,5-dimethylpyridine hydrochloride.
Q2: What are the optimal storage conditions to prevent thermal degradation?
To maximize the shelf-life and prevent premature degradation of 3,5-dimethylpyridine hydrochloride, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C). Avoid exposure to high temperatures.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[2]
-
Light: Protect from light by using amber or opaque containers.[2]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, as water can potentially facilitate hydrolytic degradation pathways, especially at elevated temperatures.
Q3: Can the formation of a hydrochloride salt always be expected to increase the thermal stability of a pyridine derivative?
Not necessarily. While salt formation often increases the melting point and can enhance stability, this is not a universal rule. For some compounds, the hydrochloride salt may have a similar or even lower onset of decomposition compared to the free base. The overall thermal stability is a complex function of the entire molecular structure. Therefore, it is crucial to empirically determine the thermal stability of the specific salt you are working with using techniques like TGA/DSC.
Q4: Are there any incompatible materials that could accelerate the thermal degradation of 3,5-dimethylpyridine hydrochloride?
Yes. Contact with strong oxidizing agents can significantly accelerate decomposition, especially when heated.[12][13] Similarly, strong bases can neutralize the hydrochloride, liberating the more volatile and potentially less stable free base, 3,5-dimethylpyridine. Contact with strong acids at high temperatures could also promote unwanted side reactions.
Q5: If I observe discoloration in my 3,5-dimethylpyridine hydrochloride, is it still usable?
Discoloration is a visual sign of degradation, indicating the presence of impurities.[2] The suitability of the material for further use depends on the sensitivity of your application. For high-purity applications such as pharmaceutical development or catalysis research, using a discolored reagent is not recommended as the impurities could interfere with your results. For less sensitive applications, the impact may be negligible. However, the best practice is to use a fresh, pure sample or to repurify the discolored material if possible.
References
-
Wikipedia. (2023, December 2). 2,6-Lutidine. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine.
-
Loba Chemie. (2013, February 28). 3,5-LUTIDINE FOR SYNTHESIS MSDS CAS No: 591-22-0 MSDS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]
-
RJ Lee Group. (n.d.). Instrumentation: TGA and DSC Thermal Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]
-
Molecules. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3,5-dimethyl-. Retrieved from [Link]
-
Forensic Science International. (2015, March 15). Instability of the hydrochloride salts of cathinone derivatives in air. Retrieved from [Link]
Sources
- 1. Pyridine, 3,5-dimethyl- [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3,5-Lutidine | 591-22-0 [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. rjleegroup.com [rjleegroup.com]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Reactions and Minimizing Byproducts with 3,5-Dimethylpyridine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when utilizing 3,5-dimethylpyridine hydrochloride (often referred to as 3,5-lutidine HCl). Whether you are employing it as a sterically hindered1[1] or synthesizing its 2-chloromethyl derivative as a 2[2], controlling the reaction microenvironment is paramount.
This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities behind byproduct formation, backed by self-validating protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant hydrolysis (reversion to the hydroxymethyl byproduct) during the isolation of 2-chloromethyl-3,5-dimethylpyridine hydrochloride? Causality: The chloromethyl group on the electron-rich pyridine ring is highly susceptible to 2[2]. When the hydrochloride salt is exposed to ambient moisture or aqueous workups without sufficient acid concentration, hydrolysis occurs rapidly, forming unwanted esomeprazole impurities[2]. Solution: Maintain strictly anhydrous conditions during isolation. Bypass aqueous extractions entirely by utilizing non-polar anti-solvents (like toluene or n-hexane) to directly precipitate the hydrochloride salt from the reaction matrix.
Q2: How can I eliminate poly-chlorinated and tarry degradation byproducts when synthesizing the chloromethyl derivative using thionyl chloride (SOCl₂)? Causality: Traditional methods utilize SOCl₂ in toluene, which 3[3]. This uncontrolled gas evolution causes localized exothermic spikes, leading to radical chlorination of the 3,5-dimethyl groups and oxidative degradation of the pyridine ring[3]. Solution: Transition to a "green technology" chlorinating system using Bis(trichloromethyl) carbonate (BTC, triphosgene) and Triphenylphosphine oxide (Ph₃PO)[4]. This catalytic cycle generates a highly efficient, controlled chlorinating species without the harsh acidic extremes of excess SOCl₂, 4[4].
Q3: When using 3,5-lutidine as a nucleophilic catalyst, why do I occasionally see N-alkylation byproducts despite its steric hindrance? Causality: 3,5-lutidine is highly effective as a1[1]. While the 3,5-dimethyl groups provide significant steric bulk, highly reactive electrophiles (e.g., unhindered primary alkyl halides) possess low enough activation energies to overcome this hindrance, leading to irreversible N-alkylation. Solution: Strictly control the stoichiometry of the lutidine salt and run the reaction at lower temperatures (0°C to 15°C) to kinetically favor the desired catalytic acyl-transfer pathway over the higher-activation-energy N-alkylation.
Part 2: Visualizing Reaction Pathways
Mechanistic pathway of 3,5-lutidine HCl synthesis and common byproduct divergence.
Part 3: Quantitative Byproduct Analysis
To objectively evaluate the impact of reagent selection on byproduct formation, the following table summarizes the quantitative purity profiles of synthesizing 2-chloromethyl-4-methoxy-3,5-lutidine hydrochloride using traditional versus optimized methods.
| Chlorination Method | Target Yield (%) | Overall Purity (%) | Byproduct: Hydrolysis (%) | Byproduct: Poly-chlorinated (%) |
| SOCl₂ in Toluene [3] | 82.0 - 85.0 | 96.0 | 2.5 | 1.5 |
| BTC / Ph₃PO in Toluene [4] | 93.0 - 98.0 | >99.4 | <0.2 | <0.1 |
Part 4: Self-Validating Experimental Protocol
The following protocol utilizes the BTC/Ph₃PO catalytic system to synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This method is engineered to be self-validating, meaning the physical state of the reaction actively confirms its success and the absence of byproducts.
Step 1: Reagent Preparation (Anhydrous)
-
Action: Dissolve Ph₃PO (1.05 eq) in anhydrous toluene. Add BTC (0.33 eq) dropwise at room temperature.
-
Causality: BTC (triphosgene) reacts with Ph₃PO to form a mild, highly active chlorophosphonium intermediate. Toluene is chosen because it is non-polar, preventing the solubilization of the final hydrochloride salt.
-
Validation Checkpoint: The solution must remain clear and homogenous. Any premature precipitation indicates moisture contamination and impending hydrolysis byproducts.
Step 2: Substrate Addition
-
Action: Heat the system to 40°C. Dropwise add 2-hydroxymethyl-4-methoxy-3,5-lutidine (1.0 eq) dissolved in toluene over 30 minutes.
-
Causality: Controlled addition prevents thermal runaway. The 40°C temperature provides sufficient activation energy for the substitution while keeping it strictly below the threshold for radical poly-chlorination.
-
Validation Checkpoint: A dense white solid (the target hydrochloride salt) will begin to precipitate immediately upon addition. If the solution turns dark brown, thermal degradation has occurred.
Step 3: Heat Insulation & Maturation
-
Action: Maintain the reaction at 40°C for 2 hours.
-
Causality: This "heat insulation" phase ensures complete conversion of the starting material, preventing unreacted alcohol from contaminating the final product.
-
Validation Checkpoint: TLC analysis (Alumina, Hexane:EtOAc 3:1) of a neutralized aliquot should show complete disappearance of the starting material.
Step 4: Isolation
-
Action: Stop the reaction, perform suction filtration under a nitrogen atmosphere, and wash the filter cake with cold anhydrous n-hexane.
-
Causality: Direct filtration avoids aqueous workups, completely eliminating the risk of hydrolysis. Washing with n-hexane removes residual Ph₃PO without dissolving the product.
-
Validation Checkpoint: The isolated white crystalline solid should yield >93% with a purity of >99.4%, self-validating the suppression of side reactions.
Optimized self-validating workflow for byproduct-free 3,5-lutidine HCl synthesis.
References
- CAS 73590-93-9: Pyridine,2-(chloromethyl)-3,5-dimethyl-, hydrochloride, CymitQuimica.
- Method for preparing high-purity razole intermediate and medicine by using green technology instead of phosgene, thionyl chloride and other toxic and harmful substances, P
- Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst, ResearchG
- WO1999010326A1 - Preparation of pyridine derivatives, Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 73590-93-9: Pyridine,2-(chloromethyl)-3,5-dimethyl-, h… [cymitquimica.com]
- 3. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]
- 4. Method for preparing high-purity razole intermediate and medicine by using green technology instead of phosgene, thionyl chloride and other toxic and harmful substances - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethylpyridine Hydrochloride Derivatives
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals facing synthetic bottlenecks with 3,5-dimethylpyridine (3,5-lutidine) hydrochloride derivatives.
While the 3,5-dimethyl substitution pattern leaves the pyridine nitrogen relatively unhindered compared to 2,6-lutidine 1[1], it creates a severe van der Waals blockade at the C4 position. Furthermore, the hydrochloride salt form introduces complex solubility and acid-base equilibrium challenges during transition-metal catalysis.
This guide provides field-proven, self-validating protocols to bypass these steric and thermodynamic barriers.
Section 1: Navigating the C4 Steric Shield
Q: Why do my classical Nucleophilic Aromatic Substitution (SNAr) attempts at the C4 position of 4-chloro-3,5-dimethylpyridine hydrochloride fail, yielding mostly unreacted starting material?
A: The failure is driven by two intersecting factors: steric trajectory and salt incompatibility.
-
Steric Blockade: The methyl groups at C3 and C5 physically prevent incoming nucleophiles from achieving the optimal Bürgi-Dunitz trajectory required to attack the C4 carbon.
-
Salt Incompatibility: While protonation of the pyridine nitrogen theoretically increases the electrophilicity of the ring, the ionic hydrochloride lattice is highly insoluble in the aprotic solvents (e.g., THF, Toluene) required for these reactions. Additionally, the acidic proton of the HCl salt rapidly protonates amine nucleophiles, rendering them non-nucleophilic.
The Solution: You must bypass classical SNAr. A highly effective alternative is Ruthenium-catalyzed π-coordination activation . By forming an η⁶-complex between a Ru-catalyst and the pyridine ring, electron density is pulled away from the aromatic system, drastically lowering the activation energy for nucleophilic attack at C4, even in sterically demanding environments2[2].
Workflow for overcoming C4 steric hindrance in 3,5-dimethylpyridine derivatives.
Section 2: Optimizing Transition-Metal Cross-Coupling
Q: When attempting a Buchwald-Hartwig amination on the HCl salt, I observe rapid catalyst death and high levels of protodehalogenation. How can I favor the cross-coupling product?
A: Catalyst poisoning in this context is caused by the chloride counterion coordinating to the palladium center. Furthermore, because the C4 position is sterically hindered, the transmetalation step is sluggish. This gives the oxidative addition complex (Pd-Ar) a long lifetime, making it highly susceptible to the competing protodehalogenation pathway.
To outcompete protodehalogenation, you must use an in-situ free-basing protocol with an excess of a strong, non-nucleophilic base (e.g., K₃PO₄) combined with a sterically demanding, electron-rich ligand like XPhos. The bulky ligand accelerates the reductive elimination step, pushing the catalytic cycle forward before side reactions can occur.
Quantitative Data: Effect of Base and Ligand on C4-Amination
Substrate: 4-Chloro-3,5-dimethylpyridine Hydrochloride
| Catalyst System | Base (Eq.) | Solvent | Ligand Steric Profile | Yield (%) | Causality / Observation |
| Pd₂(dba)₃ | Cs₂CO₃ (1.5) | Toluene | BINAP (Low bulk) | < 5% | Salt insolubility; protodehalogenation dominates. |
| Pd₂(dba)₃ | K₃PO₄ (3.0) | 1,4-Dioxane | XPhos (High bulk) | 82% | In-situ free-basing; rapid reductive elimination. |
| [CpRu(p-cymene)]PF₆ | NaH (3.0) | THF | None (π-activation) | 88% | Overcomes C4 steric shield via electronic activation. |
Section 3: Electronic Activation via N-Oxidation
Q: I want to functionalize the C4 position using an N-oxide intermediate, but oxidizing the 3,5-dimethylpyridine hydrochloride directly gives poor yields. What is the correct protocol?
A: Direct oxidation of the hydrochloride salt fails because the protonated nitrogen lacks the available lone pair required to attack the oxidizing agent (e.g., H₂O₂ or mCPBA). You must first liberate the free base in an alkaline environment (pH ~10) 3[3]. Once free-based, the N-oxidation proceeds smoothly, and the resulting N-oxide significantly activates the C4 position for subsequent nucleophilic attack or nitration 4[4].
N-oxidation pathway for electronic activation of the hindered C4 position.
Section 4: Self-Validating Experimental Methodologies
Protocol A: Ruthenium-Catalyzed SNAr Amination
Purpose: To couple bulky amines to the C4 position of 4-chloro-3,5-dimethylpyridine HCl.
-
Preparation: In a glovebox, charge an oven-dried Schlenk flask with 4-chloro-3,5-dimethylpyridine hydrochloride (1.0 equiv), [CpRu(p-cymene)]PF₆ (5 mol%), and NaH (3.0 equiv).
-
Solvent Addition: Add anhydrous THF (0.2 M) and the amine nucleophile (1.5 equiv).
-
Self-Validation Checkpoint 1 (Deprotonation): Observe the evolution of H₂ gas. The bubbling confirms the NaH is actively neutralizing the HCl salt and deprotonating the amine. Wait until gas evolution ceases (approx. 15 minutes).
-
Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C for 12 hours.
-
Self-Validation Checkpoint 2 (π-Complexation): The reaction mixture must shift from a pale yellow suspension to a homogeneous deep red/brown solution. Causality: This color change physically validates the formation of the active Ru(η⁶-arene) intermediate. If the solution remains pale, π-coordination has failed due to residual moisture or incomplete neutralization.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Synthesis of 3,5-Dimethylpyridine-1-oxide
Purpose: To convert the HCl salt into an N-oxide for downstream C4-functionalization.
-
Free-Basing: Suspend 3,5-dimethylpyridine hydrochloride (1.0 equiv) in distilled water. Slowly add 2M NaOH dropwise under vigorous stirring.
-
Self-Validation Checkpoint 1 (pH & Solubility): Monitor the suspension. The complete dissolution of the crystalline HCl salt into a clear biphasic mixture indicates successful free-basing. Verify with a pH strip; the aqueous phase must read pH ≥ 10. Causality: A pH < 9 leaves residual protonated nitrogen, which will stall the oxidation.
-
Extraction: Extract the free base with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Oxidation: Dissolve the resulting oil in glacial acetic acid. Add 30% aqueous H₂O₂ (2.0 equiv) dropwise at 0 °C.
-
Heating: Warm to 90 °C and stir for 5 hours.
-
Self-Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (10% MeOH in CH₂Cl₂). The N-oxide product will appear as a highly polar, UV-active spot near the baseline, clearly distinct from the high-Rf free base.
References
-
Investigation on the coordination between methylpyridine additives and the [Cu(dmp) 2 ] 2+/+ redox couple and its improvement towards the stability of the dye-sensitized solar cells. RSC Publishing.[Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.[Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PubMed Central (PMC).[Link]
Sources
- 1. Investigation on the coordination between methylpyridine additives and the [Cu(dmp) 2 ] 2+/+ redox couple and its improvement towards the stability of ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00983A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: 3,5-Dimethylpyridine HCl vs. 2,6-Lutidine HCl
Introduction: The Architecture of Steric Control
As a Senior Application Scientist, one of the most frequent optimization challenges I encounter in reaction design is the selection of an appropriate proton source or base. The choice between 3,5-dimethylpyridine hydrochloride (3,5-lutidine HCl) and 2,6-dimethylpyridine hydrochloride (2,6-lutidine HCl) perfectly illustrates how subtle structural variations—specifically the positioning of methyl groups—dictate entirely different mechanistic pathways.
While both compounds are derivatives of pyridine, their reactivity profiles are diametrically opposed. 2,6-Lutidine HCl is prized as a sterically hindered, non-coordinating proton donor, whereas 3,5-lutidine HCl yields a highly nucleophilic conjugate base capable of aggressive coordination and alkylation.
Physicochemical and Mechanistic Profiling
The fundamental divergence in their utility stems from the spatial arrangement around the nitrogen atom.
-
2,6-Lutidine Hydrochloride : The methyl groups at the ortho (2 and 6) positions create a dense steric shield around the nitrogen lone pair. This bulk does not diminish the intrinsic basicity; in fact, the electron-donating nature of the methyl groups yields a conjugate acid pKa of approximately 6.72 [1][1]. However, it completely cripples the molecule's ability to act as a nucleophile. Consequently, 2,6-lutidine HCl is an exceptional proton source in sensitive catalytic cycles where ligand competition must be avoided.
-
3,5-Lutidine Hydrochloride : With methyl groups at the meta (3 and 5) positions, the nitrogen center remains highly accessible. Its pKa is slightly lower (~6.15), but its conjugate base is a potent nucleophile. If used as a proton source in metal catalysis, the resulting free 3,5-lutidine will aggressively coordinate to the metal center, often leading to catalyst deactivation.
Caption: Logical reactivity pathways of 2,6-lutidine HCl vs 3,5-lutidine HCl in catalysis.
Quantitative Data Presentation
To facilitate rapid decision-making, the critical physicochemical parameters are summarized below:
| Parameter | 2,6-Lutidine Hydrochloride | 3,5-Lutidine Hydrochloride |
| Conjugate Acid pKa (H₂O) | ~6.72 | ~6.15 |
| Steric Hindrance (N-center) | Very High (Ortho-shielded) | Low (Meta-substituted) |
| Nucleophilicity | Non-nucleophilic | Highly nucleophilic |
| Primary Role in Synthesis | Clean Proton Source / Acid Scavenger | Building Block / Coordinating Base |
| Metal Coordination | Disfavored (Prevents Catalyst Poisoning) | Strongly Favored (Ligand Competitor) |
Causality in Advanced Catalysis
The necessity of steric shielding becomes absolute in transition metal catalysis. For example, in the biomimetic Vanadium-catalyzed reduction of hydrazine to ammonia, a precise proton source is required to turn over the catalytic cycle. Utilizing 2,6-lutidine hydrochloride provides the necessary protons without the conjugate base coordinating to the highly sensitive[VFe₃S₄]²⁺ cuboidal core [2][2].
Similarly, in Gold(III)-catalyzed multicomponent A3-coupling reactions, 2,6-lutidine HCl acts as a crucial proton source to facilitate the addition of gold-acetylide to activated N-acyliminium salts without displacing the essential ligands on the gold center [3][3].
Self-Validating Experimental Protocols
Protocol A: Validating Nucleophilicity via N-Benzylation (Menshutkin Reaction)
To empirically demonstrate the stark difference in nucleophilicity, we utilize a comparative N-benzylation assay. This protocol is self-validating: the unshielded 3,5-lutidine will rapidly form an insoluble pyridinium salt, providing an immediate visual confirmation of reaction progress, whereas 2,6-lutidine will remain unreacted under identical conditions [4][4].
Materials:
-
3,5-Dimethylpyridine (Free base)
-
2,6-Dimethylpyridine (Free base)
-
Benzyl bromide (Electrophile)
-
Anhydrous Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Preparation: In two separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 10 mmol of 3,5-lutidine and 2,6-lutidine, respectively, in 20 mL of anhydrous acetonitrile. Causality: Acetonitrile is chosen for its high dielectric constant, which stabilizes the polar transition state of the Menshutkin Sₙ2 reaction.
-
Electrophile Addition: Dropwise, add 10.5 mmol (1.05 eq) of benzyl bromide to each flask at 25 °C.
-
Monitoring (Self-Validation):
-
Flask A (3,5-Lutidine): Within 2-4 hours, a white precipitate of 1-benzyl-3,5-dimethylpyridinium bromide will spontaneously crash out of solution. The precipitation drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of successful nucleophilic attack.
-
Flask B (2,6-Lutidine): The solution will remain completely clear. TLC monitoring (Hexanes/EtOAc) will confirm the persistence of unreacted starting materials due to the ortho-methyl steric blockade.
-
-
Isolation: Filter the precipitate from Flask A, wash with cold diethyl ether, and dry under vacuum to obtain the pure quaternized salt.
Caption: Experimental workflow demonstrating the nucleophilic disparity via N-benzylation.
Protocol B: 2,6-Lutidine HCl as a Non-Coordinating Proton Source in Reduction
When evaluating a synthetic metal cluster for catalytic hydrazine reduction, 2,6-lutidine HCl is the mandated proton source.
Step-by-Step Methodology:
-
System Assembly: Under an inert argon atmosphere (glovebox), dissolve the Vanadium catalyst (0.05 mmol) in anhydrous THF.
-
Reagent Introduction: Add cobaltocene (reductant, 0.5 mmol) and 2,6-lutidine hydrochloride (proton source, 0.5 mmol) to the reaction mixture. Causality: 2,6-Lutidine HCl provides the necessary protons for N-N bond cleavage without its conjugate base outcompeting hydrazine for the Vanadium active site.
-
Substrate Addition: Inject anhydrous hydrazine into the sealed vessel.
-
Validation: Monitor the headspace for ammonia generation using a colorimetric indophenol assay. The reaction will yield high turnovers. Control Check: Substituting 3,5-lutidine HCl in this setup results in an immediate color change of the catalyst solution (indicating unwanted ligand exchange) and a complete cessation of ammonia production, validating the necessity of steric hindrance.
References
-
Title: Chapter 25: Vanadium Catalysis Relevant to Nitrogenase Source: The Royal Society of Chemistry URL: [Link]
-
Title: Silver and gold-catalyzed multicomponent reactions Source: Beilstein Journals URL: [Link]
Sources
GC-MS method validation for trace analysis of 3,5-dimethylpyridine hydrochloride
GC-MS Method Validation for Trace Analysis of 3,5-Dimethylpyridine Hydrochloride: A Comparative Guide
The rigorous quantification of trace impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. 3,5-Dimethylpyridine (also known as 3,5-lutidine) is frequently utilized as a synthetic building block or catalyst in pharmaceutical manufacturing. Because it is often handled or precipitated as a hydrochloride salt to improve stability, analyzing it at trace levels (ppm or ppb) presents a unique analytical challenge.
This guide provides an in-depth, comparative evaluation of analytical methodologies for 3,5-dimethylpyridine hydrochloride, culminating in a fully self-validating Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) protocol aligned with[1] and [2].
Comparative Technology Assessment
When selecting an analytical technique for trace 3,5-dimethylpyridine hydrochloride, scientists typically evaluate High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and GC-MS.
While HPLC-UV can directly inject the aqueous salt, it lacks the sensitivity required for trace analysis due to the weak UV chromophore of the pyridine ring and high susceptibility to matrix interference. Conversely, GC-based methods offer superior theoretical resolution, but direct liquid injection of a hydrochloride salt into a hot GC inlet causes rapid thermal decomposition, severe peak tailing, and inlet fouling.
Table 1: Performance Comparison of Analytical Modalities for 3,5-Dimethylpyridine
| Parameter | Headspace GC-MS (Recommended) | Liquid Injection GC-FID | HPLC-UV |
| Sensitivity (LOD) | < 0.01 ppm (Excellent) | ~ 1-5 ppm (Moderate) | ~ 5-10 ppm (Poor) |
| Selectivity | High (m/z specific via SIM/MRM) | Low (Retention time only) | Low (Non-specific UV absorption) |
| Matrix Interference | Very Low (Vapor-phase isolation) | High (Non-volatiles foul inlet) | High (Co-eluting chromophores) |
| Suitability for Salts | Excellent (via in-situ free-basing) | Poor (Requires offline LLE) | Good (Direct injection possible) |
By utilizing Headspace GC-MS , analysts can bypass the matrix interference inherent to liquid injections while achieving the sub-ppm sensitivity required by regulatory bodies[3].
Mechanistic Sample Preparation: The Causality of Free-Basing
To successfully analyze 3,5-dimethylpyridine hydrochloride via GC-MS, the non-volatile salt must be converted into a volatile state. This is achieved through a precise sequence of matrix modifications: alkalinization and salting out .
-
The Causality of Alkalinization: 3,5-dimethylpyridine has a pKa of approximately 6.15. In its hydrochloride salt form, it is highly water-soluble and non-volatile. By adding a strong base (NaOH) to raise the sample pH above 10, the salt is deprotonated, yielding the volatile free base (3,5-lutidine).
-
The Causality of Salting Out: Adding an excess of Sodium Chloride (NaCl) increases the ionic strength of the aqueous phase. This drastically reduces the solubility of the organic free base in water, thermodynamically driving the 3,5-lutidine into the headspace vapor phase for extraction.
-
The Causality of Internal Standards: To create a self-validating system, a deuterated internal standard (e.g., Pyridine-d5) is introduced prior to extraction. This corrects for any run-to-run variations in headspace partitioning efficiency or matrix effects.
Workflow for converting non-volatile 3,5-dimethylpyridine HCl for Headspace GC-MS analysis.
Step-by-Step Headspace Protocol
-
Sample Weighing: Accurately weigh 100 mg of the API/sample matrix into a 20 mL glass headspace vial.
-
Dissolution: Add 2.0 mL of LC-MS grade water to fully dissolve the sample.
-
Internal Standard Addition: Spike the solution with 10 µL of Pyridine-d5 (1 µg/mL) to act as the internal standard.
-
Salting Out: Add 1.0 g of anhydrous Sodium Chloride (NaCl) directly to the vial.
-
Alkalinization: Add 1.0 mL of 1N Sodium Hydroxide (NaOH) to shift the pH > 10.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum crimp cap to prevent the escape of volatile free base.
-
Equilibration: Transfer to the headspace autosampler. Incubate at 80°C for 30 minutes with agitation (250 rpm) to ensure vapor-phase equilibrium prior to injection[3].
ICH Q2(R2) Method Validation Framework
Once the sample preparation protocol is established, the method must be validated according to to prove it is "fit for purpose"[1]. For a quantitative trace impurity test, the critical parameters are Specificity, Sensitivity (LOD/LOQ), Linearity, Accuracy, and Precision.
ICH Q2(R2) validation parameters for quantitative trace impurity analysis.
Validation Execution & Typical Acceptance Data
To ensure a self-validating system, Accuracy must be determined using a matrix-matched calibration curve. This involves spiking known concentrations of 3,5-dimethylpyridine into a blank matrix (or a matrix with a known, subtracted baseline) to prove that the API matrix does not suppress the volatilization of the analyte.
Table 2: Typical Validation Results for HS-GC-MS Analysis of 3,5-Dimethylpyridine
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental HS-GC-MS Performance |
| Specificity | No interfering peaks at analyte RT | Compliant (Resolution > 2.0; MS spectral match > 95%) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.005 ppm (S/N = 6) |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.015 ppm (S/N = 14) |
| Linearity & Range | R² ≥ 0.990 (From LOQ to 120% of limit) | R² = 0.9992 (Range: 0.015 ppm to 5.0 ppm) |
| Accuracy (Recovery) | 80% – 120% at 3 concentration levels | 94.8% – 103.2% (Matrix-matched) |
| Precision (Repeatability) | %RSD ≤ 5.0% (n=6 at 100% spec level) | %RSD = 2.4% |
By utilizing Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on the GC-MS, the method achieves an LOD of 0.005 ppm, well below standard threshold requirements, ensuring robust control over the impurity profile of the final drug substance.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH). Available at:[Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis. Available at:[Link]
Sources
A Senior Application Scientist's Guide: Validating the Purity of Commercial 3,5-Dimethylpyridine Hydrochloride via Quantitative NMR
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3,5-dimethylpyridine hydrochloride, a common building block in medicinal chemistry, rigorous purity assessment is non-negotiable. While traditional methods like chromatography and titration have their place, they often present limitations in terms of accuracy, specificity, and the need for compound-specific reference standards.
This guide provides an in-depth comparison and a validated protocol for employing Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy as a primary method for purity determination. As a technique, qNMR stands apart because the NMR signal intensity is directly proportional to the number of atomic nuclei, offering an absolute, structure-specific quantification without the need for identical reference materials.[1][2][3] We will explore the causality behind the experimental design, present a self-validating protocol, and compare its performance against established alternatives.
The Principle of Absolute Quantification: Why ¹H qNMR Excels
Unlike chromatographic techniques that rely on response factors, which can vary significantly between an analyte and its impurities, qNMR is a primary ratio method. The fundamental principle is straightforward: the integrated area of a specific NMR signal is directly proportional to the molar concentration of the nucleus giving rise to that signal.[4][5] By co-dissolving a precisely weighed sample of the analyte with a precisely weighed, high-purity internal standard, the purity of the analyte can be calculated directly.
We focus on ¹H qNMR for several compelling reasons:
-
Ubiquity and Sensitivity: The ¹H nucleus is present in nearly all organic molecules and boasts the highest gyromagnetic ratio among stable, NMR-active nuclei, affording excellent sensitivity.[4]
-
Structural Confirmation: A single qNMR experiment provides not only a quantitative purity value but also a high-resolution ¹H NMR spectrum that simultaneously confirms the identity and structure of the analyte and reveals the presence of any proton-bearing impurities.
-
Reduced Need for Reference Standards: The method does not require a certified reference material of 3,5-dimethylpyridine hydrochloride itself. Instead, a well-characterized, commercially available standard of a different structure can be used.[2]
Comparative Analysis: qNMR vs. Traditional Purity Assays
To contextualize the advantages of qNMR, a comparison with other common techniques is essential.
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Principle | Molar ratio determination based on signal integration. | Separation followed by UV absorbance detection. | Neutralization of basic analyte with a standard acid. |
| Specificity | High; distinguishes between structural isomers and impurities. | Moderate to High; depends on chromatographic resolution. | Low; titrates total basicity, cannot distinguish between the analyte and basic impurities. |
| Reference Standard | Requires a high-purity internal standard (can be structurally unrelated). | Requires a high-purity reference standard of the analyte itself to create a calibration curve. | Requires a standardized titrant (e.g., HCl). |
| Information Provided | Absolute Purity (%, w/w), Structural Confirmation, Impurity Profile. | Relative Purity (Area %), requires response factors for accurate mass %. | Total Basicity (Assay, %). |
| Sample Preparation | Simple dissolution of accurately weighed components. | Dissolution, filtration, and potentially complex mobile phase preparation. | Simple dissolution. |
| Validation | Governed by USP General Chapter <761> and ICH guidelines. | Standard validation per USP <621> and ICH guidelines. | Standard validation per USP <541> and ICH guidelines. |
Designing a Self-Validating qNMR Protocol: The Causality Behind Key Choices
A robust analytical method must be a self-validating system. In qNMR, this is achieved through meticulous planning and parameter selection, where each choice is made to eliminate sources of systematic error.
Solvent Selection: DMSO-d₆
The hydrochloride salt form necessitates a polar solvent capable of dissolving both the analyte and the internal standard. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice because it readily dissolves a wide array of organic salts and its residual proton signal (a quintet around 2.50 ppm) typically does not interfere with analyte signals.[5]
Internal Standard (IS) Selection: Dimethyl Terephthalate
The choice of an internal standard is critical for accuracy.[5] The ideal IS should:
-
Be of high, certified purity (ideally a Certified Reference Material).
-
Be stable and non-reactive with the analyte or solvent.
-
Possess a simple NMR spectrum with sharp signals (singlets are ideal) in a region free from analyte or solvent peaks.
-
Be accurately weighable (non-hygroscopic, non-volatile).
Dimethyl terephthalate (DMTP) is a superb candidate for this application in DMSO-d₆. It provides two sharp singlets—one for the aromatic protons (~8.1 ppm) and one for the methyl protons (~3.9 ppm)—that are unlikely to overlap with the signals of 3,5-dimethylpyridine hydrochloride.[6]
Critical Acquisition Parameters for Quantitation
Accurate integration, the heart of qNMR, is only possible if the NMR data is acquired correctly. This requires moving beyond routine acquisition parameters.
-
Relaxation Delay (D1): This is arguably the most critical parameter for accuracy. The longitudinal relaxation time (T₁) is the time constant for nuclei to return to thermal equilibrium after an RF pulse. To ensure complete relaxation for all protons in both the analyte and the standard, the relaxation delay (D1) must be set to at least 5 times the longest T₁ value in the sample (a D1 of 7x T₁ is often used for maximum confidence).[7][8] Failure to do so leads to signal saturation and inaccurate, underestimated integrals.[9]
-
RF Pulse Angle: A 90° pulse is used to ensure maximum signal excitation for all nuclei in the sample, which is essential for achieving the best signal-to-noise ratio in a given number of scans.
-
Digital Resolution and Spectral Width: The spectral window must be wide enough to encompass all signals of interest, and the acquisition time must be sufficient to ensure adequate digital resolution for accurate integration.
Visualizing the Analyte and Workflow
Caption: Structure of 3,5-Dimethylpyridine Hydrochloride.
Caption: Experimental workflow for qNMR purity determination.
Detailed Experimental Protocol
This protocol is designed for determining the purity of a commercial batch of 3,5-dimethylpyridine hydrochloride using Dimethyl Terephthalate (DMTP) as the internal standard.
1. Materials and Reagents
-
Analyte: 3,5-Dimethylpyridine Hydrochloride (Sample to be tested)
-
Internal Standard (IS): Dimethyl Terephthalate (DMTP), Certified Reference Material (CRM) or high purity (>99.9%) standard.
-
Deuterated Solvent: DMSO-d₆ (≥99.9 atom % D)
-
Equipment: High-precision 5 mm NMR tubes, analytical microbalance (readable to 0.01 mg), vials, volumetric flasks, Pasteur pipettes.
2. Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
3. Sample Preparation Accurate weighing is often the largest source of error in qNMR; meticulous care is required.[5]
-
On an analytical microbalance, accurately weigh approximately 15 mg of 3,5-dimethylpyridine hydrochloride into a clean, dry vial and record the mass (m_analyte).
-
To the same vial, add approximately 10 mg of DMTP (the IS) and accurately record the mass (m_std).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and ensure complete dissolution by vortexing or brief sonication.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to the appropriate height for your spectrometer (typically 4-5 cm).
4. NMR Data Acquisition
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of DMSO-d₆ and optimize the magnetic field homogeneity (shimming).
-
Determine the 90° pulse width for the sample.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' or 'zg' with pulse angle set to 90°).
-
Relaxation Delay (D1): ≥ 30 seconds. (This is a conservative value suitable for most small molecules; for full method validation according to standards like USP <1225>, the T₁ values should be measured experimentally using an inversion-recovery experiment).[7][10]
-
Number of Scans (NS): 8 to 16, sufficient to achieve a signal-to-noise ratio >250:1 for the peaks being integrated.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Temperature: 298 K (25 °C).
-
5. Data Processing and Purity Calculation
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction across the entire spectral width.
-
Integrate the following signals:
-
Analyte: The signal for the two aromatic protons at the 2- and 6-positions of the pyridine ring (a singlet).
-
Internal Standard: The signal for the four aromatic protons of DMTP (a singlet around 8.1 ppm).
-
-
Calculate the purity of the analyte using the following equation[4]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (N_analyte = 2; N_std = 4)
-
M: Molar mass (M_analyte = 143.61 g/mol ; M_std = 194.19 g/mol )
-
m: Mass from the balance
-
Purity_std: Purity of the internal standard (from its certificate)
-
Example Data and Interpretation
Let's assume the following experimental data:
| Parameter | Value |
| m_analyte | 15.25 mg |
| m_std | 10.11 mg |
| Purity_std | 99.95 % |
| I_analyte (for 2H) | 5.31 |
| I_std (for 4H) | 2.50 |
Calculation:
Purity (%) = (5.31 / 2.50) * (4 / 2) * (143.61 / 194.19) * (10.11 / 15.25) * 99.95% Purity (%) = (2.124) * (2) * (0.7395) * (0.6629) * 99.95% Purity (%) = 98.4%
The resulting spectrum should also be inspected for potential impurities. For 3,5-dimethylpyridine, common process-related impurities could include other lutidine isomers (e.g., 2,6- or 2,5-lutidine) or related compounds like trimethylpyridines.[11] These would present their own distinct sets of peaks, which could be identified and, if necessary, quantified using the same internal standard.
Conclusion
Validating the purity of pharmaceutical intermediates like 3,5-dimethylpyridine hydrochloride demands a method that is both accurate and unambiguous. Quantitative ¹H NMR provides a powerful, direct, and highly specific solution that overcomes many of the limitations of traditional chromatographic and titrimetric assays.[1][12] By understanding the causality behind critical experimental parameters—particularly the relaxation delay—and implementing a well-designed protocol with a suitable internal standard, researchers can generate defensible, high-quality purity data. This single experiment delivers not just a number, but a comprehensive chemical snapshot, confirming identity, revealing impurities, and providing an absolute measure of purity, thereby upholding the rigorous standards of scientific integrity required in drug development.[10][13]
References
-
IMSCR. The relaxation delay. Northwestern University. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Bruker. Quantitative NMR Assays (qNMR). [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
University of Cambridge. Measuring relaxation times - Inversion recovery for T1. [Link]
-
Bureau International des Poids et Mesures. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]
-
Supporting Information for an academic publication. (Note: This is a generic reference to a common document type providing detailed experimental data). [Link]
-
Goss Scientific. qNMR Standards. [Link]
-
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. [Link]
-
Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]
-
ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment? [Link]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ResearchGate. An optimized combination of relaxation delay (d1) and number of scans... [Link]
-
PubChem. 3,5-Dimethylpyridine. [Link]
-
IVT Network. (2003, October 1). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Google Patents. CN105037251A - 3,5-dimethylpyridine purifying method.
-
University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]
-
Automated Topology Builder. 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. [Link]
-
Emery Pharma. NMR Solvent Chart. [Link]
-
SpectraBase. 3,5-Dimethylpyridine - Optional[15N NMR] - Chemical Shifts. [Link]
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Personal protective equipment for handling 3,5-Dimethylpyridine;hydrochloride
Advanced Operational Guide: PPE, Handling, and Disposal of 3,5-Dimethylpyridine Hydrochloride
As a Senior Application Scientist, I frequently consult on the safe integration of pyridine derivatives into pilot-scale and bench-top workflows. 3,5-Dimethylpyridine hydrochloride—most frequently handled in laboratory settings as its functionalized derivative 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS 73590-93-9 or CAS 86604-75-3)—is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as the antiulcer agent omeprazole[1][2].
While highly valuable, this compound presents specific physicochemical hazards. Because it is a hydrochloride salt, it is hygroscopic and highly water-soluble[3][4]. Upon contact with mucosal membranes or skin moisture, it readily dissociates, releasing localized acidity and the bioactive pyridine core. This mechanism is the primary driver behind its classification as a severe skin, eye, and respiratory irritant (H315, H319, H335)[3][5].
Quantitative Hazard & Property Profile
To establish a self-validating safety protocol, we must first understand the material's baseline properties. The following table summarizes the physicochemical data that dictates our operational parameters.
| Property / Hazard | Specification / Classification | Operational Implication |
| Physical State | White to off-white crystalline solid/powder[3][4] | Prone to aerosolization; requires strict dust control. |
| Solubility | Soluble in water and polar organic solvents[3][4] | Rapidly absorbed by sweat/tears; necessitates waterproof PPE. |
| GHS Health Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[3][5] | Direct contact causes acute inflammation. |
| Incompatibilities | Strong oxidizing agents, excess heat[3][6] | Must be stored in cool, dry, well-ventilated areas (2-8°C recommended for specific derivatives)[6]. |
Causal PPE Selection Logic (The "Why" Behind the Gear)
Standard laboratory personal protective equipment (PPE) is insufficient without targeted modifications. The selection below is driven by the compound's specific chemical behavior:
-
Respiratory Protection: The crystalline nature of 3,5-dimethylpyridine hydrochloride means mechanical agitation (e.g., weighing, transferring) generates fine dust[3][4]. You must use a NIOSH-approved N95 or European Standard EN 149 FFP2/P1 particulate respirator[7][8].
-
Dermal Protection (Gloves): Wear high-density Nitrile gloves (minimum 0.11 mm thickness)[3][5].
-
Causality: Nitrile provides superior chemical resistance against heterocyclic amines compared to latex. Because the compound is a hydrochloride salt, any moisture on the skin will create an acidic micro-environment[3]. Gloves must be inspected for micro-tears before use.
-
-
Ocular Protection: Chemical splash goggles with side shields (compliant with 29 CFR 1910.133 or EN 166) are mandatory[5][7].
-
Body Protection: A fully buttoned, flame-resistant laboratory coat with tightly fitted cuffs[5][9].
Standard Operating Procedure (SOP): Safe Handling & Transfer
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the subsequent action.
-
Step 1: Environmental Verification: Ensure the workspace is equipped with local exhaust ventilation (LEV) or a ductless fume hood[5]. Verify that an eyewash station and safety shower are within a 10-second walking distance[5][7].
-
Step 2: PPE Donning: Don PPE in the following order: Lab coat, N95/FFP2 respirator, safety goggles, and finally, nitrile gloves. Pull glove cuffs over the lab coat sleeves to eliminate skin exposure gaps.
-
Step 3: Equipment Preparation: Use anti-static spatulas and weigh boats to prevent the powder from clinging to surfaces and aerosolizing.
-
Step 4: Execution: Open the chemical container slowly inside the fume hood to avoid disturbing the powder[5]. Weigh the required amount. Immediately seal the primary container tightly to prevent moisture ingress[5].
-
Step 5: Decontamination: Wipe down the balance and surrounding hood area with a damp, disposable cloth (using water or a mild alkaline detergent) to neutralize any microscopic dust[9]. Dispose of the cloth in a hazardous waste bin. Wash hands thoroughly immediately after removing gloves[3][5].
Spill Response & Containment Workflow
In the event of a spill, immediate and methodical action is required to prevent environmental release and human exposure[3][4].
Caption: Logical workflow for the assessment, containment, and decontamination of 3,5-Dimethylpyridine HCl spills.
Step-by-Step Spill Response:
-
Isolate: Evacuate non-essential personnel from the immediate area and maximize room ventilation[3][9].
-
Protect: Ensure the spill responder is wearing the full PPE matrix defined above[9].
-
Contain (Dry): Do not flush with water initially, as this will dissolve the compound and spread the acidic hazard[9]. For dry powder, use a HEPA-filtered vacuum or carefully sweep up the material using a wet-sweeping technique (lightly misting the solid with water to prevent dust formation)[5][9].
-
Collect: Shovel the material into a chemically resistant, sealable plastic container[3][9].
-
Decontaminate: Wash the spill area with large amounts of water and a mild alkaline detergent to neutralize residual hydrochloride salts[9].
Disposal & Waste Management Plan
3,5-Dimethylpyridine hydrochloride and its derivatives must not be released into the environment or municipal drains[3][4].
-
Segregation: Store waste in clearly labeled, tightly closed containers. Keep separated from strong oxidizing agents and bases[6].
-
Incineration: The preferred method of disposal is high-temperature incineration at an approved waste disposal plant[4][5]. Thermal decomposition of this compound releases toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[3][7]. Therefore, the incinerator must be equipped with an alkaline scrubber to neutralize HCl emissions.
-
Packaging: Empty containers retain product residue (dust) and must be treated as hazardous waste. Do not reuse empty containers unless they have been professionally decontaminated.
References
- Title: SAFETY DATA SHEET - Fisher Scientific (2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride)
- Source: thermofisher.
- Source: tcichemicals.
- Title: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - AK Scientific, Inc.
- Source: fishersci.
- Title: 2-(Chloromethyl)
- Source: apolloscientific.co.
- Source: chemsrc.
- Title: 2-(Chloromethyl)
- Source: chemicalbook.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 3. fishersci.se [fishersci.se]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. shandong-kunda.com [shandong-kunda.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS#:86604-75-3 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Chemsrc [chemsrc.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
